3-(2-Chlorophenoxy)-7-hydroxychromen-4-one
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Description
3-(2-Chlorophenoxy)-7-hydroxychromen-4-one, also known as CP-7-OHC, is a synthetic phenolic compound that has been studied for its potential applications in scientific research. CP-7-OHC is a derivative of flavonoids, which are naturally occurring compounds found in many plants and are known for their antioxidant properties. CP-7-OHC has been studied for its potential ability to inhibit the activity of certain enzymes, which could make it a useful tool in laboratory experiments.
Scientific Research Applications
Hybrid Nanocomposites
The compound has been used in the creation of hybrid nanocomposites of layered double hydroxides . The loading of 3-(2-chlorophenoxy) propionate in the nanohybrid was around 42.3%, and the intercalation process resulted in an improved thermal stability of 3-(2-chlorophenoxy) propionate compared with the free herbicide .
Biocatalytic Synthesis
The compound has been used in biocatalytic synthesis . A study showed that the fungus Alternaria alternata can efficiently synthesize (S)-1-(2-chlorophenyl)ethanol, a key intermediate in relieving asthma symptoms, through biocatalysis.
Environmental Detoxification
The compound has been used in environmental detoxification . Research explored the use of Pd/Fe bimetal for the dechlorination and detoxification of 1-(2-chlorophenyl) ethanol. This process effectively reduces its toxicity, making it a promising method for treating contaminated wastewater.
Catalysis and Kinetics
The compound has been used in the study of catalysis and kinetics . Research has studied the oxidation kinetics of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide. This research helps understand the chlorination and oxidizing reactions in environmental applications.
Pharmaceutical Applications
The compound has been used in pharmaceutical applications . Research described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to ®-2-chloro-1-(2,4-dichlorophenyl) ethanol by Acinetobacter sp. This process, with high stereoselectivity, is significant for synthesizing chiral intermediates in drug manufacturing.
Material Science
The compound has been used in material science . It has been used in the creation of new materials with hierarchical structures and tailored properties . Different 2D materials like graphene, clay, and layered double hydroxides (LDHs) possessing organized nanosheets act as building blocks for such hierarchial structures .
properties
IUPAC Name |
3-(2-chlorophenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRROROHEBIPPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)-7-hydroxychromen-4-one |
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